molecular formula C19H14N2O2 B2955975 2-benzoyl-3-(5-methoxy-1H-indol-3-yl)acrylonitrile CAS No. 861207-85-4

2-benzoyl-3-(5-methoxy-1H-indol-3-yl)acrylonitrile

Cat. No.: B2955975
CAS No.: 861207-85-4
M. Wt: 302.333
InChI Key: CJNMFTWPZRCVKD-ZROIWOOFSA-N
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Description

2-Benzoyl-3-(5-methoxy-1H-indol-3-yl)acrylonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is being explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Future Directions

The future directions for research on “2-benzoyl-3-(5-methoxy-1H-indol-3-yl)acrylonitrile” and similar compounds could include further exploration of their biological activities and potential therapeutic applications, as well as the development of new synthesis methods and the study of their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzoyl-3-(5-methoxy-1H-indol-3-yl)acrylonitrile typically involves the condensation of 5-methoxyindole-3-carboxaldehyde with benzoylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acrylonitrile moiety, converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amino derivatives of the acrylonitrile moiety.

    Substitution: Various substituted indole and benzoyl derivatives.

Mechanism of Action

The mechanism of action of 2-benzoyl-3-(5-methoxy-1H-indol-3-yl)acrylonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzoyl and acrylonitrile groups may also contribute to the compound’s biological activity by interacting with cellular components and influencing biochemical pathways.

Comparison with Similar Compounds

    2-Benzoyl-3-(1H-indol-3-yl)acrylonitrile: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    2-Benzoyl-3-(5-hydroxy-1H-indol-3-yl)acrylonitrile: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.

    2-Benzoyl-3-(5-chloro-1H-indol-3-yl)acrylonitrile: The presence of a chloro group may enhance its electrophilic substitution reactions.

Uniqueness: The presence of the methoxy group in 2-benzoyl-3-(5-methoxy-1H-indol-3-yl)acrylonitrile distinguishes it from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a unique and valuable molecule for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(Z)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-23-16-7-8-18-17(10-16)15(12-21-18)9-14(11-20)19(22)13-5-3-2-4-6-13/h2-10,12,21H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNMFTWPZRCVKD-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C(C#N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C(/C#N)\C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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